Chloromethyl undecanoate
Description
Chloromethyl undecanoate is a chlorinated ester derived from undecanoic acid (an 11-carbon fatty acid) and chloromethanol. Its structure consists of a chloromethyl group (-CH₂Cl) esterified to the carboxylate group of undecanoic acid. This compound is part of a broader class of chloromethyl esters, which are characterized by their reactivity due to the electrophilic chloromethyl group. Such esters are often utilized as intermediates in organic synthesis, particularly in alkylation reactions or polymer chemistry.
Properties
CAS No. |
77877-96-4 |
|---|---|
Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
chloromethyl undecanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-12(14)15-11-13/h2-11H2,1H3 |
InChI Key |
BDZBWJLRACXOET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl undecanoate can be synthesized through the chloromethylation of undecanoic acid. One common method involves the reaction of undecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C .
Industrial Production Methods
In industrial settings, this compound is produced using similar chloromethylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl undecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can yield alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and hydrocarbons.
Scientific Research Applications
Chloromethyl undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of chloromethyl undecanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced .
Comparison with Similar Compounds
Structural and Physical Properties
The primary distinguishing feature among chloromethyl esters is the length of the alkyl chain, which significantly impacts physical properties such as molecular weight, solubility, and volatility.
Key Observations :
- Chain Length and Lipophilicity : Longer alkyl chains (e.g., palmitate, C16) increase molecular weight and lipophilicity, reducing solubility in polar solvents.
- Volatility: Shorter chains (e.g., undecanoate, C11) may exhibit slightly higher volatility compared to longer-chain analogs.
Reactivity and Stability
Chloromethyl esters are prone to hydrolysis, particularly under basic or aqueous conditions, due to the electrophilic chloromethyl group. Evidence from chloromethyl dichloroacetate (a related compound) suggests that steric hindrance from bulkier substituents slows hydrolysis rates .
- Hydrolysis: this compound likely undergoes hydrolysis at a moderate rate, intermediate between shorter and longer-chain esters. Chloromethyl palmitate, with its long alkyl chain, may exhibit slower hydrolysis due to increased steric hindrance .
- Thiol Reactivity: Chloromethyl ketones with aromatic conjugation show enhanced thiol reactivity and antibacterial activity . However, chloromethyl esters like undecanoate lack conjugated aromatic systems, resulting in lower reactivity compared to aromatic chloromethyl ketones.
Research Findings and Data Gaps
- Hydrolysis Studies: Chloromethyl dichloroacetate’s hydrolysis is retarded by acetone, indicating solvent effects on reactivity . Similar trends likely apply to this compound.
- Antibacterial Activity : Chloromethyl ketones with antibacterial properties highlight the importance of structural motifs (e.g., aromatic rings) , which are absent in chloromethyl esters.
- Data Limitations: Direct studies on this compound are sparse; most inferences are drawn from dodecanoate and palmitate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
